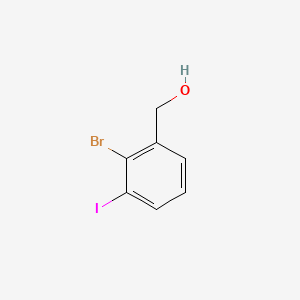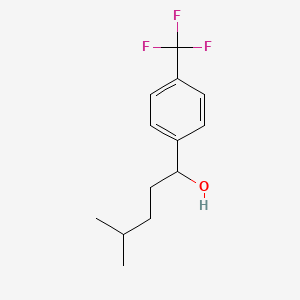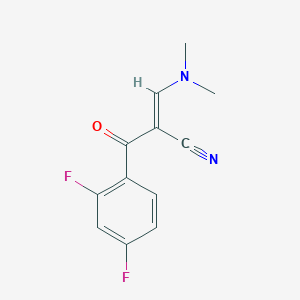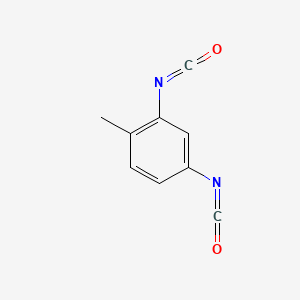
5α-Androst-1-en-17α-ol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5α-Androst-1-en-17α-ol-3-one: is a synthetic anabolic-androgenic steroid (AAS) that is structurally related to testosterone. It is known for its androgenic and anabolic properties, making it a compound of interest in various fields, including sports, medicine, and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5α-Androst-1-en-17α-ol-3-one typically involves multiple steps, starting from simpler steroid precursors. One common method involves the reduction of dehydroepiandrosterone (DHEA) to produce the desired compound. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5α-Androst-1-en-17α-ol-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction to produce more saturated steroids using reducing agents like LiAlH4 or NaBH4.
Substitution: Halogenation or alkylation reactions using reagents such as halogens (Cl2, Br2) or alkyl halides (R-X).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in THF, NaBH4 in ethanol.
Substitution: Halogens in the presence of light or heat, alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: More saturated steroids.
Substitution: Halogenated or alkylated steroids
Scientific Research Applications
Chemistry: 5α-Androst-1-en-17α-ol-3-one is used as a reference standard in analytical chemistry for the identification and quantification of steroids in biological samples .
Biology: In biological research, it is used to study androgen receptor interactions and the effects of androgens on cellular processes .
Medicine: The compound has potential therapeutic applications in hormone replacement therapy and the treatment of conditions related to androgen deficiency .
Industry: In the pharmaceutical industry, it is used in the development and testing of new steroid-based drugs .
Mechanism of Action
5α-Androst-1-en-17α-ol-3-one exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular pathways involved include the activation of protein synthesis and inhibition of protein degradation, contributing to muscle growth and strength .
Comparison with Similar Compounds
1-Androsterone (5α-Androst-1-en-3β-ol-17-one): A positional isomer with similar anabolic-androgenic properties.
5α-Androstan-17β-ol-3-one (Dihydrotestosterone): A more potent androgen with a higher affinity for androgen receptors.
Methylstenbolone (2,17α-Dimethyl-5α-androst-1-en-17β-ol-3-one): A synthetic derivative with enhanced anabolic activity.
Uniqueness: 5α-Androst-1-en-17α-ol-3-one is unique due to its specific structural configuration, which provides a balance of anabolic and androgenic effects. Its synthetic nature allows for modifications that can enhance its stability and bioavailability .
Properties
CAS No. |
54631-36-6 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)


![3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148602.png)



![Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B1148607.png)

